![molecular formula C18H17ClFN3O3 B2862901 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 478033-67-9](/img/structure/B2862901.png)
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide” is a chemical substance with the CAS Number: 478033-73-7 . It has a molecular weight of 373.84 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H20ClN3O3/c1-13-3-5-14 (6-4-13)12-21-17 (24)11-18-23 (19 (25)22 (2)26-18)16-9-7-15 (20)8-10-16/h3-10,18H,11-12H2,1-2H3, (H,21,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.84 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has shown potential in antibacterial applications. It was synthesized and evaluated for its activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli, exhibiting moderate to good activity (Desai et al., 2008). Another study synthesized derivatives with anti-inflammatory activity, further indicating its potential in medical applications (Sunder & Maleraju, 2013).
α-Glucosidase Inhibitory Potential
A novel synthetic route for derivatives of this compound led to the creation of promising inhibitors of α-glucosidase. This highlights its potential in treating diseases like diabetes (Iftikhar et al., 2019).
Antimicrobial Applications
This compound and its derivatives have shown antimicrobial properties. A study synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity, with promising results (Mistry et al., 2009).
Polymorphism in Pharmaceutical Compounds
The polymorphism of linezolid, a related oxazolidinone antibiotic, was studied, indicating the significance of polymorphism in the stability and efficacy of pharmaceutical compounds (Maccaroni et al., 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound has also been studied for its interactions with biological systems and potential in photovoltaic applications. Spectroscopic and quantum mechanical studies, as well as molecular docking, were performed to understand its interactions with biological molecules and its efficiency in solar cells (Mary et al., 2020).
Antimicrobial Agents
Other studies have focused on synthesizing derivatives of this compound as antimicrobial agents, highlighting its broad applicability in combating various bacterial and fungal strains (Parikh & Joshi, 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unclear. Its effects would depend on its specific targets and the pathways they are involved in .
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-22-18(25)23(15-8-4-13(19)5-9-15)17(26-22)10-16(24)21-11-12-2-6-14(20)7-3-12/h2-9,17H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLYANYOMETNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
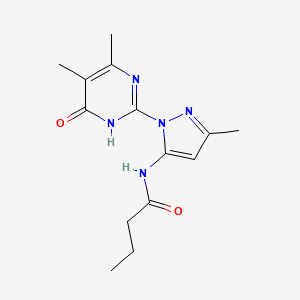
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)
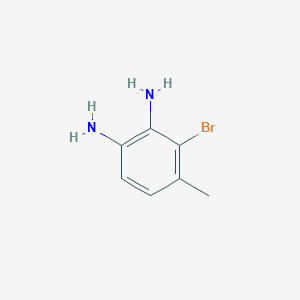

![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)
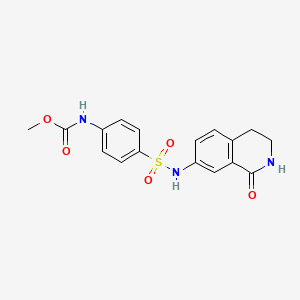
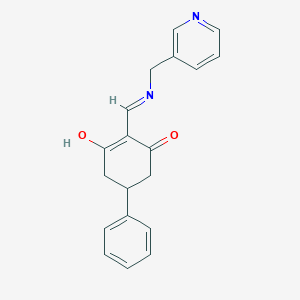
![N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2862835.png)

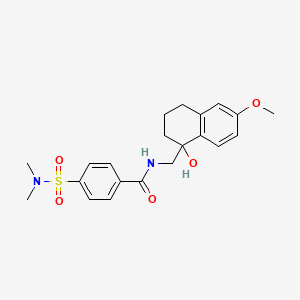
![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)
![2-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B2862840.png)
